

Comparative Efficacy of BMS-1166-N-piperidine-COOH and Alternatives in Cancer Models

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Compound of Interest

Compound Name: BMS-1166-N-piperidine-COOH

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For Researchers, Scientists, and Drug Development Professionals: A Guide to PD-1/PD-L1 Pathway Inhibitors

The engagement of the programmed cell death protein 1 (PD-1) receptor with its ligand, PD-L1, represents a critical immune checkpoint that cancer cells exploit to evade immune surveillance. [1][2] Disrupting this interaction has become a cornerstone of modern cancer immunotherapy. This guide provides a comparative analysis of a leading small molecule inhibitor, BMS-1166, and established monoclonal antibody-based therapies—Nivolumab, Pembrolizumab, and Atezolizumab—that target the PD-1/PD-L1 pathway.

Mechanism of Action: A Tale of Two Approaches

Therapeutics targeting the PD-1/PD-L1 axis primarily fall into two categories: small molecule inhibitors and monoclonal antibodies. While both aim to restore T-cell-mediated anti-tumor immunity, their mechanisms differ significantly.

- **BMS-1166 (Small Molecule Inhibitor):** BMS-1166 is a potent, orally available small molecule that directly targets PD-L1.[3][4] Its unique mechanism involves inducing the dimerization of PD-L1.[3][5] Furthermore, it specifically interferes with the N-glycosylation of human PD-L1, which prevents its transport from the endoplasmic reticulum to the Golgi apparatus.[5][6][7] This intracellular sequestration effectively removes PD-L1 from the cell surface, abrogating its ability to engage with the PD-1 receptor on T-cells.
- **Monoclonal Antibodies (mAbs):**

- Nivolumab and Pembrolizumab (Anti-PD-1): These are humanized monoclonal antibodies that bind to the PD-1 receptor on T-cells.[8] This binding physically blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thereby preventing the delivery of the inhibitory signal and restoring T-cell activation.[2]
- Atezolizumab (Anti-PD-L1): This engineered monoclonal antibody binds to PD-L1 on tumor cells and tumor-infiltrating immune cells.[1] This action prevents PD-L1 from binding to both the PD-1 receptor and the B7-1 receptor on T-cells, releasing the brakes on the immune response.[9]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for BMS-1166 and its monoclonal antibody counterparts, facilitating a direct comparison of their potency and efficacy across various cancer models.

Table 1: Inhibitor Characteristics and In Vitro Potency

Inhibitor	Type	Target	Mechanism of Action	IC50 (PD-1/PD-L1 Interaction)
BMS-1166	Small Molecule	PD-L1	Induces PD-L1 dimerization and blocks its ER export.[3][5][6]	1.4 nM[3][4]
Nivolumab	Monoclonal Antibody	PD-1	Blocks PD-1/PD-L1 interaction.[8]	Not typically measured by IC50
Pembrolizumab	Monoclonal Antibody	PD-1	Blocks PD-1/PD-L1 interaction.	Not typically measured by IC50
Atezolizumab	Monoclonal Antibody	PD-L1	Blocks PD-L1 interaction with PD-1 and B7-1.[9]	Not typically measured by IC50

Table 2: In Vitro Efficacy of BMS-1166 in Cancer Cell Line Models

Cancer Type	Cell Line	Key Findings	Reference
Breast Cancer	MDA-MB-231	IC50 of 28.77 μ M; effectively restored T-cell function in co-culture assays.[10]	[10]
Colorectal Cancer	SW480, SW480R	Enhanced apoptosis, especially when combined with a PI3K/mTOR inhibitor (BEZ235).[11]	[11]
General	Jurkat (T-cell line) co-culture	Alleviates PD-L1-mediated T-cell exhaustion and restores T-cell activation.[12][13]	[12][13]

Note: A significant limitation of BMS-1166 is its specificity for human PD-L1, which restricts in vivo efficacy studies in conventional syngeneic mouse models.[10]

Table 3: Clinical Efficacy of Monoclonal Antibody Alternatives in Human Cancer Trials

Inhibitor	Cancer Type	Trial/Study	Key Efficacy Outcome vs. Chemotherapy	Reference
Nivolumab	Advanced Melanoma	Phase I (CA209-003)	Median Overall Survival (OS) of 16.8 months; 31% Objective Response Rate (ORR).[14]	[14]
Advanced NSCLC	Phase Ib	17% ORR with a median duration of response of 74 weeks.[15]	[15]	
Pembrolizumab	Advanced NSCLC (PD-L1 ≥50%)	KEYNOTE-024	Median OS: 26.3 months vs. 13.4 months. 5-year OS rate: 31.9% vs. 16.3%.[16]	[16]
Advanced NSCLC (PD-L1 ≥1%)	KEYNOTE-042	Median OS favored pembrolizumab across all PD-L1 expression levels.[17]	[17]	
Early-Stage TNBC	KEYNOTE-522	Significant improvement in event-free survival and overall survival. [18]	[18]	
Atezolizumab	Stage II-III A NSCLC (adjuvant)	IMpower010	Improved Disease-Free Survival (DFS) in patients with PD-	[19][20][21]

L1 ≥1%

(HR=0.66).[19]

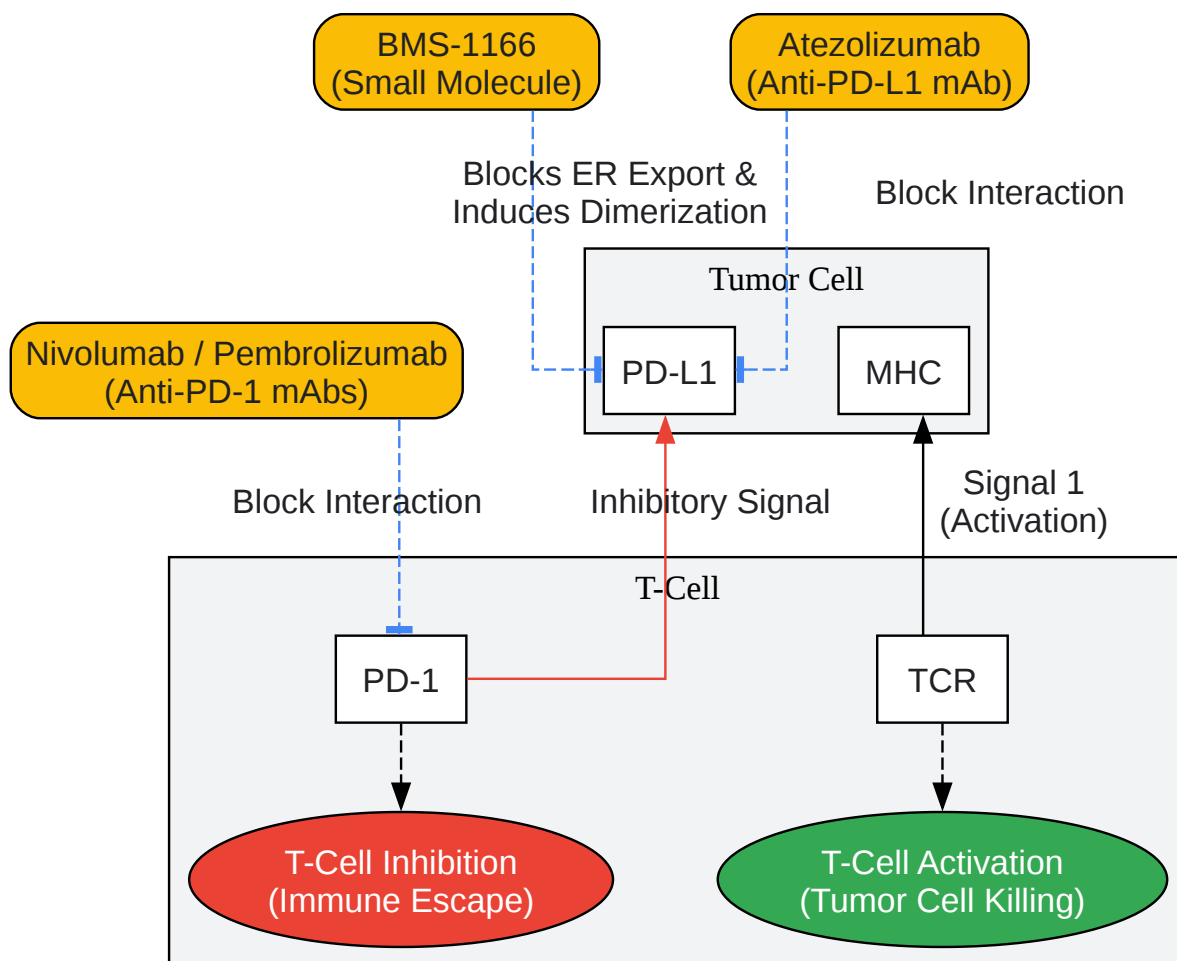
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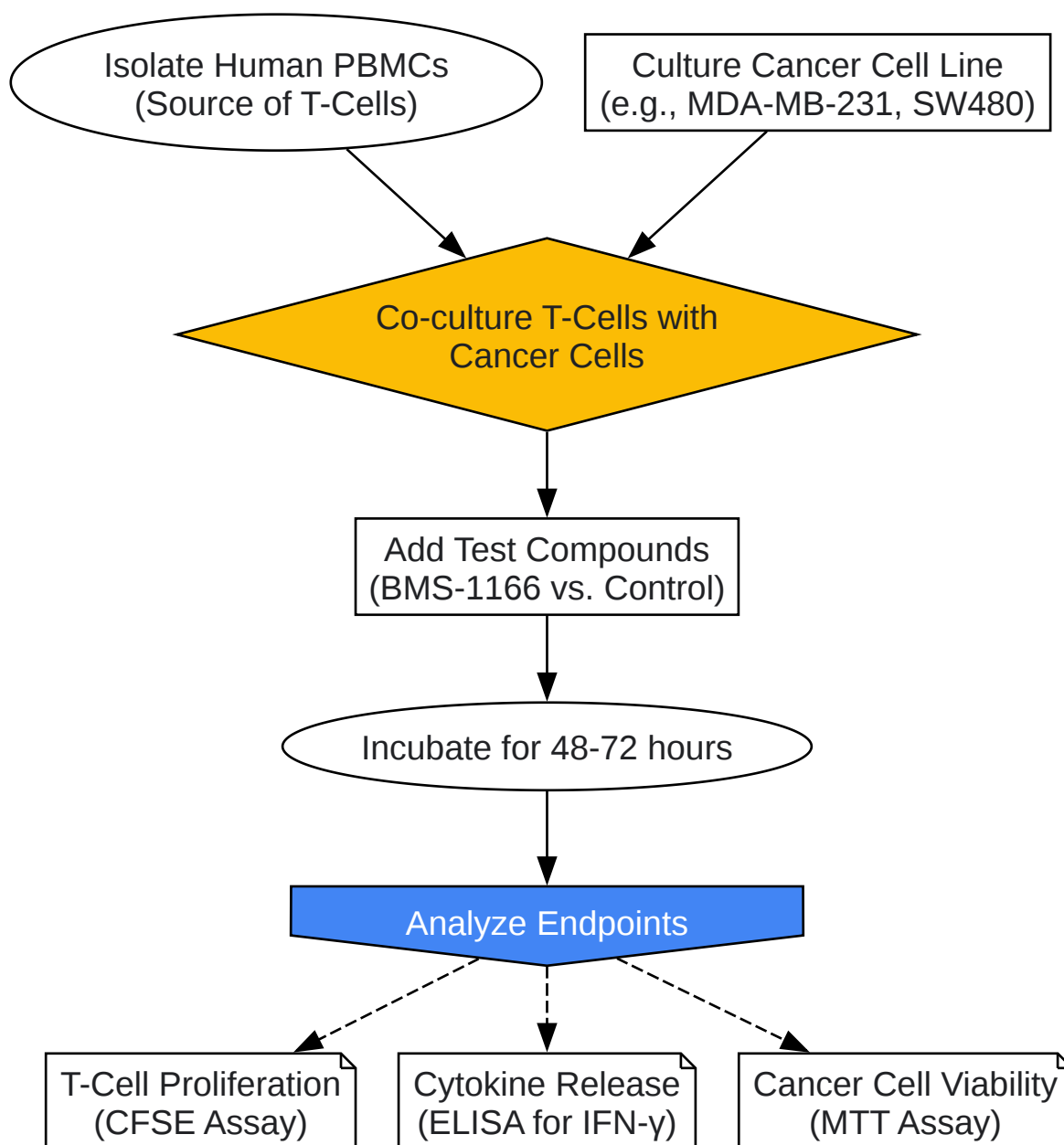
1st-Line		Improved	
Nonsquamous	IMpower132	Progression-Free	
NSCLC		Survival (PFS)	[22]
		(7.6 vs 5.2	
		months), but not	
		OS.[22]	

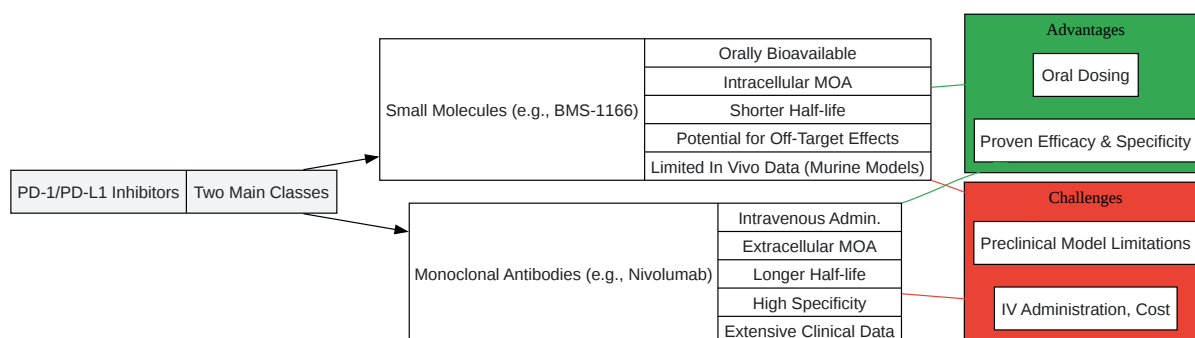
Experimental Protocols and Visualizations

To provide a comprehensive understanding, this section details generalized experimental protocols and visual diagrams of key pathways and workflows.

Diagrams of Pathways and Workflows







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